molecular formula C13H15N3OS B2684401 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide CAS No. 498568-74-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide

Cat. No.: B2684401
CAS No.: 498568-74-4
M. Wt: 261.34
InChI Key: GKOADFSLAGAFMT-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide typically involves the reaction of 2-aminothiazole with a suitable phenylbutanamide derivative. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a phenylbutanamide moiety allows for versatile applications in various fields .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-3-12(17)15-10-6-4-9(5-7-10)11-8-18-13(14)16-11/h4-8H,2-3H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOADFSLAGAFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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